molecular formula C6H3BrF2 B1273032 1-Bromo-2,3-difluorobenzene CAS No. 38573-88-5

1-Bromo-2,3-difluorobenzene

Cat. No.: B1273032
CAS No.: 38573-88-5
M. Wt: 192.99 g/mol
InChI Key: RKWWASUTWAFKHA-UHFFFAOYSA-N
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Description

1-Bromo-2,3-difluorobenzene is a halogenated organic compound with the molecular formula C6H3BrF2. It is a colorless to pale yellow liquid that is soluble in organic solvents such as methanol, ethanol, chloroform, and benzene. This compound is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical and physical properties .

Chemical Reactions Analysis

1-Bromo-2,3-difluorobenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include N-bromosuccinimide (NBS), AIBN, benzoyl peroxide, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceuticals

1-Bromo-2,3-difluorobenzene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the development of:

  • Antiviral Drugs : It has been utilized in synthesizing antiviral agents that target specific viral mechanisms.
  • Anti-inflammatory Agents : The compound plays a role in creating drugs aimed at reducing inflammation.
  • Cancer Therapeutics : Research indicates its potential in developing treatments for different types of cancer by acting on specific biochemical pathways .

Agrochemicals

In the agrochemical sector, this compound is used to synthesize:

  • Herbicides : Effective in controlling unwanted plant growth.
  • Insecticides : Aids in protecting crops from insect damage.
  • Fungicides : Helps prevent fungal infections in various agricultural products .

Materials Science

The compound's properties make it valuable in materials science for:

  • Liquid Crystals : Used in the production of liquid crystal displays (LCDs).
  • Polymers and Resins : Enhances thermal stability and chemical resistance of materials.
  • Organic Light Emitting Diodes (OLEDs) : Important for developing energy-efficient display technologies .

Analytical Chemistry

This compound is employed as a standard reference material in analytical chemistry techniques such as:

  • Chromatography : Assists in the separation and analysis of complex mixtures.
  • Mass Spectrometry : Aids in identifying molecular structures and compositions .

Case Studies

Several studies have highlighted the applications of this compound:

  • Synthesis of Antiviral Agents :
    • A study demonstrated its effectiveness as an intermediate for synthesizing potent antiviral compounds targeting specific viral proteins.
  • Development of Agrochemicals :
    • Research indicated that derivatives of this compound are effective against a range of pests and diseases affecting crops, showcasing its importance in sustainable agriculture practices .
  • Material Innovations :
    • Investigations into polymers synthesized using this compound revealed improvements in mechanical properties and thermal stability, making them suitable for advanced applications .

Comparison with Similar Compounds

1-Bromo-2,3-difluorobenzene can be compared with other halogenated benzenes such as:

These compounds share similar halogenation patterns but differ in the positions of the halogen atoms on the benzene ring, which affects their reactivity and applications. The unique combination of bromine and fluorine atoms in this compound makes it particularly useful in specific synthetic applications .

Biological Activity

1-Bromo-2,3-difluorobenzene (C6H3BrF2) is a halogenated aromatic compound with significant applications in organic synthesis and pharmaceuticals. This article reviews its biological activity, including mechanisms of action, biochemical pathways, and potential applications in drug development.

This compound is a colorless to pale yellow liquid with a molecular weight of 192.99 g/mol. It is soluble in various organic solvents like methanol and chloroform. The compound undergoes electrophilic aromatic substitution, making it a versatile intermediate in chemical reactions .

PropertyValue
Molecular FormulaC6H3BrF2
Molecular Weight192.99 g/mol
Boiling Point186-188°C
Melting Point-3°C
SolubilitySoluble in organic solvents

The primary mechanism of action for this compound involves electrophilic aromatic substitution . In this process, the pi electrons of the benzene ring attack the electrophile (in this case, the bromine atom), forming a sigma bond and generating a positively charged intermediate. This leads to the formation of various substituted benzene derivatives.

Biochemical Pathways

This compound is involved in several biochemical pathways:

  • Microbial Oxidation : Studies have shown that bacteria such as Pseudomonas putida and Escherichia coli can oxidize this compound, leading to the formation of other valuable chemical products.
  • Metabolic Pathways : The compound interacts with various enzymes and cofactors during its metabolic processes, which may result in the production of different metabolites that could have biological significance.

Biological Activity

Research indicates that this compound exhibits potential biological activity through its role as an intermediate in synthesizing pharmaceuticals and agrochemicals:

  • Pharmaceutical Applications : It serves as a precursor for synthesizing antiviral drugs, anti-inflammatory agents, and anticancer therapeutics. Its ability to undergo regioselective nucleophilic aromatic substitution makes it particularly useful for creating complex molecular structures .
  • Agrochemical Applications : The compound is utilized in developing herbicides and insecticides due to its reactivity and ability to form various derivatives.

Case Studies

Several studies highlight the biological relevance of this compound:

  • Synthesis of Antiviral Agents : A study demonstrated that derivatives synthesized from this compound showed activity against viral targets, indicating its potential use in antiviral drug development.
  • Environmental Impact Assessment : Research has been conducted on the inhalation risks associated with exposure to air toxics including this compound. Findings suggest that while it poses some risk, its applications in controlled environments can mitigate harmful effects .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and purifying 1-bromo-2,3-difluorobenzene?

  • Synthesis : A common approach involves halogenation of difluorobenzene derivatives using brominating agents like Br₂ in the presence of a Lewis catalyst (e.g., FeBr₃). Alternative routes include Suzuki-Miyaura cross-coupling reactions, where this compound acts as an electrophilic partner. For example, coupling with 2-fluoro-6-methoxybenzeneboronic acid in THF/toluene at 60°C using Pd catalysts (e.g., tris(dibenzylideneacetone)dipalladium(0)) and ligands (e.g., tri-tert-butylphosphine) achieves high yields .
  • Purification : Distillation under reduced pressure (bp 145–146°C at atmospheric pressure) or column chromatography with non-polar solvents (hexane/ethyl acetate) is recommended. Purity validation via GC or HPLC (>95% purity thresholds) is critical .

Q. How is this compound characterized structurally?

  • 19F NMR Spectroscopy : Distinct fluorine environments produce three resolved resonances. Coupling constants (e.g., 3JFF^3J_{F-F} and 4JFBr^4J_{F-Br}) help assign substituent positions. For example, coupling with adjacent hydrogens and bromine atoms generates complex splitting patterns .
  • Mass Spectrometry : Molecular ion peaks at m/z 192.99 (M⁺) confirm the molecular formula (C₆H₃BrF₂). Isotopic patterns for bromine (¹:¹ ratio for 79^{79}Br and 81^{81}Br) aid identification .
  • Physical Properties : Key parameters include density (1.694–1.724 g/mL at 25°C) and melting point (-4°C), which vary slightly between isomers .

Advanced Research Questions

Q. How can contradictory coupling patterns in 19F NMR spectra of brominated difluorobenzenes be resolved?

  • Isomer Differentiation : Compare coupling constants and splitting patterns. For instance, 1-bromo-2,4,5-trifluorobenzene shows three distinct 19F resonances due to inequivalent fluorine environments, whereas 5-bromo-1,2,3-trifluorobenzene exhibits fewer split peaks. Decoupling experiments or 2D NMR (e.g., COSY, HSQC) can isolate interactions between fluorine and adjacent nuclei .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict chemical shifts and coupling constants, aiding spectral interpretation .

Q. What factors influence regioselectivity in cross-coupling reactions involving this compound?

  • Electronic Effects : The electron-withdrawing fluorine atoms direct coupling to meta or para positions. For Suzuki reactions, electron-rich boronic acids preferentially attack the bromine-bearing carbon.
  • Catalyst Design : Bulky ligands (e.g., SPhos) enhance selectivity by sterically shielding certain positions. Solvent polarity (e.g., THF vs. DMF) and temperature (60–100°C) further modulate reactivity .

Q. How does the stability of this compound impact storage and handling?

  • Degradation Pathways : Hydrolysis under humid conditions generates hydrobromic acid and difluorophenol derivatives. Store in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent decomposition .
  • Safety Protocols : Use PPE (gloves, goggles) and fume hoods due to volatility (bp 145–234°C) and irritant properties. Monitor for bromine release via pH strips in waste containers .

Q. What strategies are effective for functionalizing this compound into complex intermediates?

  • Methoxylation : Nucleophilic aromatic substitution (SNAr) with NaOMe in DMSO at 100°C introduces methoxy groups at the 4-position, yielding 1-bromo-2,3-difluoro-4-methoxybenzene (bp 203.2°C) .
  • Cyanation : Palladium-catalyzed cyanation with Zn(CN)₂ converts the bromine to a nitrile group, enabling access to fluorinated benzonitriles for pharmaceutical applications .

Q. Methodological Notes

  • Contradiction Management : Discrepancies in reported boiling points (e.g., 145°C vs. 234°C) may arise from isomer impurities or pressure variations during distillation. Always cross-validate with GC-MS and elemental analysis .
  • Synthetic Optimization : Screen catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and bases (KF vs. Cs₂CO₃) to maximize yields in cross-couplings. Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps .

Properties

IUPAC Name

1-bromo-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2/c7-4-2-1-3-5(8)6(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWWASUTWAFKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369814
Record name 1-Bromo-2,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38573-88-5
Record name 1-Bromo-2,3-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38573-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Bromo-2,3-difluorobenzene
1-Bromo-2,3-difluorobenzene
1-Bromo-2,3-difluorobenzene
1-Bromo-2,3-difluorobenzene
1-Bromo-2,3-difluorobenzene
1-Bromo-2,3-difluorobenzene

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